Acute Oral Mammalian Toxicity: Bromocyclen vs. Dieldrin, Endosulfan, and Toxaphene
The acute oral toxicity of racemic bromocyclen in rats (LD₅₀ = 6 g kg⁻¹ [≡ 6 000 mg kg⁻¹]; also reported as 12 500 mg kg⁻¹ for technical material) is substantially lower than that of the structurally related cyclodiene insecticides dieldrin (LD₅₀ ≈ 46 mg kg⁻¹), endosulfan (LD₅₀ ≈ 43 mg kg⁻¹), and toxaphene (LD₅₀ ≈ 50 mg kg⁻¹) [1][2]. This represents an acute toxicity reduction of approximately 130‑fold relative to these common cyclodiene comparators, as explicitly noted in the veterinary pharmacological literature: 'Die akute Toxizität von Bromocyclen ist wesentlich geringer als bei anderen Organochlorverbindungen' [1]. Sub‑lethal repeat‑dose studies reinforce this profile; rats tolerated 500 mg kg⁻¹ day⁻¹ orally for 28 days without adverse effects [1].
| Evidence Dimension | Rat acute oral LD₅₀ (mg kg⁻¹ body weight) |
|---|---|
| Target Compound Data | 6 000–12 500 mg kg⁻¹ (racemic bromocyclen, technical grade) |
| Comparator Or Baseline | Dieldrin: 46 mg kg⁻¹; Endosulfan: 43 mg kg⁻¹; Toxaphene: 50 mg kg⁻¹ |
| Quantified Difference | ~130‑fold lower acute toxicity (higher LD₅₀ value) |
| Conditions | Single oral gavage in rats; data from Ungemach (1994b), Bertin Bioreagent, CDC/ATSDR, and EPA IRIS compilations |
Why This Matters
When selecting a cyclodiene reference standard for toxicology studies, the vastly lower mammalian acute toxicity of bromocyclen compared to dieldrin, endosulfan, or toxaphene directly impacts laboratory safety classification, handling requirements, and risk assessment modelling.
- [1] Ungemach, F.R. (1994b). Toxikologie des Bromocyclens. Veterinary Pharmacology, University of Zurich. Vetpharm Wirkstoff‑Toxikologie Bromocyclen. View Source
- [2] CDC/ATSDR. Toxicological Profile for Endosulfan. Rat oral LD₅₀ male 43 mg kg⁻¹, female 18 mg kg⁻¹. View Source
